molecular formula C10H11ClFN B11726904 1-(2-Chloro-6-fluorophenyl)cyclopropanemethanamine

1-(2-Chloro-6-fluorophenyl)cyclopropanemethanamine

Cat. No.: B11726904
M. Wt: 199.65 g/mol
InChI Key: RFEBQFQIDUTQNL-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)cyclopropanemethanamine is an organic compound with the molecular formula C10H11ClFN It is characterized by a cyclopropane ring attached to a methanamine group, which is further substituted with a 2-chloro-6-fluorophenyl group

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclopropanemethanamine typically involves the following steps:

    Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Chloro-6-fluorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)cyclopropanemethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to modulation of biochemical pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(2-Chloro-6-fluorophenyl)cyclopropanemethanamine can be compared with similar compounds such as:

    2-Chloro-6-fluorophenylacetic acid: This compound shares the chloro and fluoro substituents but differs in its acetic acid group.

    Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate: This compound has a similar phenyl substitution but differs in its cyclohexene and sulfamoyl groups.

The uniqueness of this compound lies in its cyclopropane ring and methanamine group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

[1-(2-chloro-6-fluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11ClFN/c11-7-2-1-3-8(12)9(7)10(6-13)4-5-10/h1-3H,4-6,13H2

InChI Key

RFEBQFQIDUTQNL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=C(C=CC=C2Cl)F

Origin of Product

United States

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